Cas no 1155087-12-9 (2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile)

2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(4-BROMO-2-FLUOROPHENYL)-2-HYDROXYACETONITRILE(WXFC0624)
- 2-(4-BROMO-2-FLUOROPHENYL)-2-HYDROXYACETONITRILE
- Benzeneacetonitrile, 4-bromo-2-fluoro-α-hydroxy-
- 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile
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- MDL: MFCD12169297
- Inchi: 1S/C8H5BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H
- InChI Key: KIHZCXGBIKZKML-UHFFFAOYSA-N
- SMILES: C(#N)C(C1=CC=C(Br)C=C1F)O
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234211-0.05g |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 0.05g |
$72.0 | 2024-06-19 | |
Enamine | EN300-234211-0.1g |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 0.1g |
$107.0 | 2024-06-19 | |
eNovation Chemicals LLC | D773497-250mg |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 250mg |
$260 | 2024-06-06 | |
Enamine | EN300-234211-10.0g |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 10.0g |
$2501.0 | 2024-06-19 | |
A2B Chem LLC | AV78622-5g |
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 5g |
$1385.00 | 2024-04-20 | |
A2B Chem LLC | AV78622-500mg |
2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 500mg |
$288.00 | 2024-04-20 | |
Aaron | AR01APVU-10g |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 10g |
$3464.00 | 2023-12-16 | |
Aaron | AR01APVU-5g |
2-(4-BROMO-2-FLUOROPHENYL)-2-HYDROXYACETONITRILE |
1155087-12-9 | 95% | 5g |
$1788.00 | 2025-02-09 | |
1PlusChem | 1P01APNI-1g |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 1g |
$379.00 | 2025-03-19 | |
1PlusChem | 1P01APNI-50mg |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile |
1155087-12-9 | 95% | 50mg |
$115.00 | 2025-03-19 |
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile Related Literature
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile
Professional Introduction to 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile (CAS No. 1155087-12-9)
2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile, with the CAS number 1155087-12-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound features a unique structural motif that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both bromo and fluorine substituents on the aromatic ring enhances its reactivity and potential applications in medicinal chemistry.
The< strong>4-bromo-2-fluorophenyl moiety is particularly noteworthy due to its ability to participate in various chemical transformations, including cross-coupling reactions, which are fundamental in modern drug discovery. The nitrile group and hydroxyl group further expand its synthetic utility, allowing for diverse functionalization strategies. These structural features make 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile a versatile building block for constructing complex molecular architectures.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The< strong>fluorine-containing aromatic compounds have emerged as particularly promising candidates due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that fluorine atoms can enhance metabolic stability and binding affinity, making them indispensable in drug design. The< strong>bromo substituent also contributes to this compound's appeal, as it can serve as a handle for further chemical manipulation via palladium-catalyzed cross-coupling reactions.
One of the most exciting applications of 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the< strong>4-bromo-2-fluorophenyl scaffold, researchers have been able to develop novel inhibitors with high selectivity and potency. These inhibitors often exhibit improved pharmacokinetic properties compared to earlier generations of drugs, making them more effective in clinical settings.
The hydroxyl group in this compound also opens up possibilities for further derivatization, enabling the creation of prodrugs or analogs with enhanced solubility or bioavailability. This is particularly relevant in oncology, where poor solubility can limit the efficacy of therapeutic agents. Additionally, the nitrile group can be converted into other functional groups, such as carboxylic acids or amides, which are common motifs in drug molecules.
The< strong>CAS number 1155087-12-9 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized naming system is essential for researchers working across different disciplines to communicate effectively about chemical entities. The CAS registry number also facilitates database searches and literature reviews, making it easier to stay updated on the latest developments related to this compound.
In conclusion, 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for fluorine- and bromo-containing aromatic compounds, this compound is likely to remain at the forefront of medicinal chemistry innovation.
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